molecular formula C14H13NO2 B14006403 4,4'-Dimethyl-2-nitrobiphenyl CAS No. 53356-70-0

4,4'-Dimethyl-2-nitrobiphenyl

Cat. No.: B14006403
CAS No.: 53356-70-0
M. Wt: 227.26 g/mol
InChI Key: APGSMLUEVFZMTC-UHFFFAOYSA-N
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Description

4,4'-Dimethyl-2-nitrobiphenyl is a biphenyl derivative featuring two methyl groups at the para positions of one benzene ring and a nitro group at the ortho position of the adjacent ring.

Properties

CAS No.

53356-70-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-methyl-1-(4-methylphenyl)-2-nitrobenzene

InChI

InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3

InChI Key

APGSMLUEVFZMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethyl-2-nitrobiphenyl can be synthesized through the nitration of 4,4’-dimethylbiphenyl. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. One efficient method involves the use of nitrogen dioxide and molecular oxygen over zeolites, which allows for regioselective nitration with high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dimethyl-2-nitrobiphenyl may involve large-scale nitration processes using continuous flow reactors. The use of solid acid catalysts like zeolites can improve the efficiency and environmental impact of the process by reducing the need for hazardous acids and allowing for catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-2-nitrobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Dimethyl-2-nitrobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2-nitrobiphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to DNA damage and other cellular effects . The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The nature and position of substituents on biphenyl frameworks significantly alter their properties. Key comparisons include:

4,4'-Dinitrobiphenyl (C₁₂H₈N₂O₄)
  • Structure : Two nitro groups at para positions.
  • Reactivity: The electron-withdrawing nitro groups enhance electrophilic substitution resistance but increase susceptibility to nucleophilic attack.
  • Applications: Used in pharmaceuticals and liquid crystals due to strong intermolecular interactions. 4,4'-Dimethyl-2-nitrobiphenyl may exhibit reduced polarity, favoring solubility in non-polar solvents .
4,4'-Dichloro-2-nitro-1,1'-biphenyl
  • Structure : Chlorine (electron-withdrawing) at para positions and nitro at ortho.
  • Reactivity : Chlorine substituents increase oxidative stability compared to methyl groups. The steric bulk of methyl groups in this compound may hinder reactions at the ortho nitro position .
4-Acetyl-4’-methoxy-2-nitrobiphenyl
  • Structure : Methoxy (electron-donating) and acetyl (electron-withdrawing) groups.
  • Reactivity : Methoxy groups enhance resonance stabilization, while acetyl groups direct electrophilic substitution. In this compound, methyl groups lack strong directing effects, leading to distinct regioselectivity in further functionalization .

Physical Properties and Structural Insights

Compound Substituents Melting Point (°C) Key Characteristics
4,4'-Dimethoxybiphenyl Methoxy (para) 179–180 Low toxicity, crystalline solid
4,4'-Dinitrobiphenyl Nitro (para) Not reported High thermal stability, polar
4,4'-Difluoroazobenzene Fluorine (para) 94–95 Enhanced photoisomerization
This compound Methyl (para), nitro (ortho) Inferred ~100–120 Moderate polarity, steric hindrance
  • Melting Points : Methyl groups likely reduce melting points compared to polar substituents (e.g., methoxy or nitro) due to weaker intermolecular forces.
  • Solubility : Methyl groups enhance organic solvent compatibility, contrasting with nitro-dominated derivatives .

Isomeric Comparisons

Positional isomerism profoundly impacts properties:

  • 2,2'-Dinitrobiphenyl : Adjacent nitro groups create steric strain, reducing stability compared to this compound’s para-methyl arrangement .
  • 4,4'-Dimethyl-3-nitrobiphenyl : A meta-nitro isomer would exhibit different electronic effects, altering reactivity in cross-coupling reactions .

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